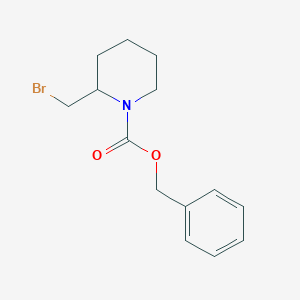

Benzyl 2-(bromomethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17567135

Molecular Formula: C14H18BrNO2

Molecular Weight: 312.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18BrNO2 |

|---|---|

| Molecular Weight | 312.20 g/mol |

| IUPAC Name | benzyl 2-(bromomethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H18BrNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |

| Standard InChI Key | PFVIAYOETZFRDX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C(C1)CBr)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Benzyl 2-(bromomethyl)piperidine-1-carboxylate belongs to the piperidine alkaloid class, featuring a six-membered nitrogen-containing ring substituted with a bromomethyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position . The compound’s IUPAC name, benzyl 2-(bromomethyl)piperidine-1-carboxylate, reflects this substitution pattern. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 312.20 g/mol | |

| Density | Not reported | |

| Boiling/Melting Points | Not reported |

The bromomethyl group () confers electrophilic reactivity, enabling alkylation and cross-coupling reactions, while the Cbz group enhances solubility in organic solvents and stabilizes the piperidine nitrogen .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Bromination of Piperidine: Introduction of the bromomethyl group at the 2-position of piperidine using -bromosuccinimide (NBS) or -based reagents under radical or electrophilic conditions.

-

Esterification: Reaction of 2-(bromomethyl)piperidine with benzyl chloroformate () in the presence of a base (e.g., ) to form the Cbz-protected derivative .

A representative procedure from nickel-catalyzed carboxylation methodologies involves irradiating a mixture of 2-(bromomethyl)piperidine, benzyl alcohol, and a photoredox catalyst (e.g., Ir[dF(CF)ppy](dtbbpy)PF) in acetonitrile .

Reactivity and Functionalization

The bromomethyl group undergoes nucleophilic substitution (S2) with amines, thiols, and alkoxides, enabling the installation of diverse functional groups:

-

Amine Alkylation: Reaction with primary or secondary amines yields 2-(aminomethyl)piperidine derivatives, precursors to neurologically active compounds .

-

Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids generate biaryl motifs, useful in drug discovery .

The Cbz group is cleavable via hydrogenolysis (H/Pd-C) or acidic conditions (HBr/AcOH), allowing selective deprotection during multistep syntheses .

Applications in Organic Synthesis and Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

Benzyl 2-(bromomethyl)piperidine-1-carboxylate serves as a key building block for:

-

Anticancer Agents: Piperidine scaffolds are integral to kinase inhibitors (e.g., CDK4/6 blockers) .

-

Neurological Drugs: Functionalization at the 2-position yields ligands for serotonin and dopamine receptors .

For example, coupling with ethyl 4-bromobutyrate under nickel catalysis produces ethyl 4-(1-Cbz-piperidin-2-yl)butyrate, a intermediate in prodrug development .

Role in PROTAC Design

The bromomethyl group facilitates the synthesis of proteolysis-targeting chimeras (PROTACs) by linking E3 ligase ligands to target protein binders. This application leverages the compound’s bifunctional reactivity to induce targeted protein degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume